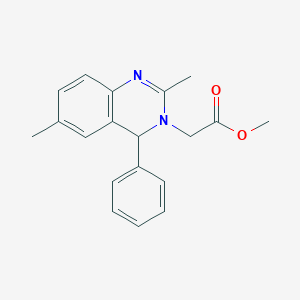

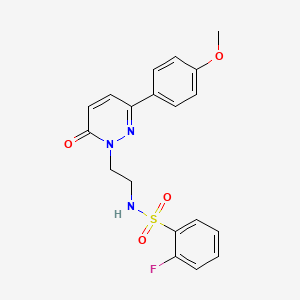

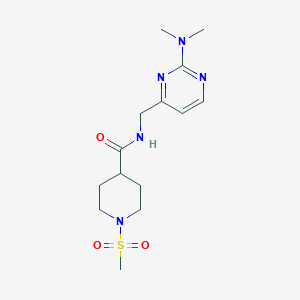

![molecular formula C18H23NO5 B2511048 1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid CAS No. 937254-55-2](/img/structure/B2511048.png)

1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1’-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-3-carboxylic acid” is a chemical compound. It is also known as 1-Boc-isonipecotic Acid, 1-(tert-Butoxycarbonyl)isonipecotic Acid, or 1-Boc-4-piperidinecarboxylic Acid .

Synthesis Analysis

The tert-butoxycarbonyl (Boc) group is one of the most commonly used protective groups for amino groups in peptide synthesis. It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Molecular Structure Analysis

The molecular formula of this compound is C11H19NO4, and its molecular weight is 229.28 .

Chemical Reactions Analysis

The Boc group is deprotected under acidic conditions commonly with trifluoroacetic acid . A study has described a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . . The melting point ranges from 149.0 to 153.0 degrees Celsius .

科学的研究の応用

Sigma Ligands and Binding Site Affinity

- Sigma Ligands : This compound has been studied for its properties as a sigma ligand, specifically focusing on its affinity and selectivity for sigma 1 and sigma 2 binding sites. Research has shown that the structural factors of this compound significantly influence its affinity and selectivity for these sites (Moltzen, Perregaard, & Meier, 1995).

Synthesis and Chemical Transformations

- Synthetic Route Development : Studies have developed efficient synthetic routes for compounds like 1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid. This includes the formation of spiro[indole-3,4′-piperidin]-2-one systems through high-yielding steps like anilide formation and intramolecular cyclization (Freund & Mederski, 2000).

Applications in Central Nervous System Research

- Potential CNS Agents : Compounds containing the 1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid structure have been synthesized as potential central nervous system agents. Their activity in inhibiting tetrabenazine-induced ptosis indicates their potential in CNS research (Bauer et al., 1976).

Chemical Properties and Derivatives

- Chemical Properties and Derivatives : Research on the chemical properties and derivatives of compounds like 1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid has been conducted to understand their applications in various fields, including medicinal chemistry and organic synthesis (Hammarström et al., 2005).

Antihypertensive Activity

- Antihypertensive Activity : This compound has also been evaluated for its potential antihypertensive activity. Studies have prepared derivatives and analyzed their structure-activity relationships, suggesting a possible role in treating hypertension (Clark et al., 1983).

Spirocyclic Oxindole Analogue Synthesis

- Spirocyclic Oxindole Analogue Synthesis : An efficient synthesis method for the spirocyclic oxindole analogue of 1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid has been developed. This approach is scalable and yields the target compound efficiently, highlighting its potential in drug development and synthetic chemistry (Teng, Zhang, & Mendonça, 2006).

Sigma Receptor Ligands Research

- Sigma Receptor Ligands : The compound has been part of research exploring sigma receptor ligands, with studies focusing on the binding properties and structural activity relationships of spiro compounds. This research aids in understanding the interaction with sigma receptors and potential therapeutic applications (Maier & Wünsch, 2002).

Safety and Hazards

This compound is considered hazardous. It causes skin irritation and serious eye irritation. If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If it gets in the eyes, they should be rinsed cautiously with water for several minutes .

将来の方向性

While specific future directions for this compound are not mentioned in the available resources, compounds with the Boc group are frequently used in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings . This suggests potential applications in the synthesis of complex organic molecules.

特性

IUPAC Name |

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1H-2-benzofuran-3,4'-piperidine]-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-17(2,3)24-16(22)19-10-8-18(9-11-19)13-7-5-4-6-12(13)14(23-18)15(20)21/h4-7,14H,8-11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOQFYKSAOQUMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(tert-Butoxycarbonyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

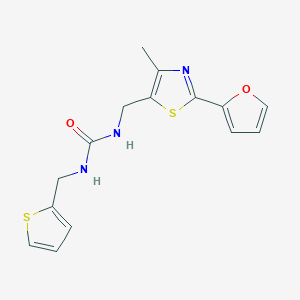

![1-(benzo[d]thiazol-2-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide](/img/structure/B2510969.png)

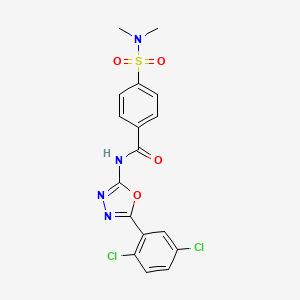

![4-N-(4-chlorophenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510977.png)

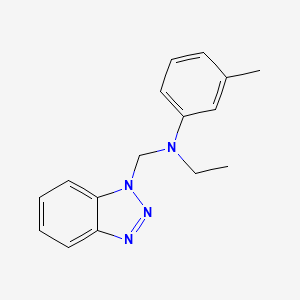

![[4-Chloro-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2510980.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride](/img/structure/B2510986.png)